N'-[(E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
Description
N’-[(E)-{4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique molecular structure, which includes a combination of chloro, fluoro, methoxy, phenyl, and tetrazolyl groups
Properties
Molecular Formula |
C23H18ClFN6O2 |
|---|---|
Molecular Weight |
464.9 g/mol |
IUPAC Name |
N-[(E)-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]methylideneamino]-2-(5-phenyltetrazol-2-yl)acetamide |
InChI |
InChI=1S/C23H18ClFN6O2/c24-20-7-4-8-21(25)19(20)15-33-18-11-9-16(10-12-18)13-26-27-22(32)14-31-29-23(28-30-31)17-5-2-1-3-6-17/h1-13H,14-15H2,(H,27,32)/b26-13+ |
InChI Key |
CDGRRVAZXRIERM-LGJNPRDNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)N/N=C/C3=CC=C(C=C3)OCC4=C(C=CC=C4Cl)F |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NN=CC3=CC=C(C=C3)OCC4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-{4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE typically involves a multi-step process. The initial steps often include the preparation of intermediate compounds, such as 2-chloro-6-fluorophenylmethanol and 5-phenyl-2H-1,2,3,4-tetrazole. These intermediates are then subjected to condensation reactions with appropriate reagents under controlled conditions to form the final product. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability while minimizing waste and environmental impact. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-{4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, altering its functional groups.
Substitution: The chloro and fluoro groups in the compound can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
N’-[(E)-{4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique molecular structure and reactivity. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: The compound’s structural properties make it a candidate for the development of advanced materials, such as polymers and nanomaterials.
Biological Research: Researchers investigate the compound’s interactions with biological molecules and its effects on cellular processes, which can provide insights into its potential as a drug candidate.
Industrial Applications: The compound may be used in the synthesis of other complex molecules or as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of N’-[(E)-{4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-{4-[(2-BROMO-6-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE
- N’-[(E)-{4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-(5-METHYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE
Uniqueness
The uniqueness of N’-[(E)-{4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both chloro and fluoro groups, along with the tetrazolyl moiety, makes it a versatile compound for various research and industrial purposes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
